molecular formula C10H9N3S2 B2999555 5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine CAS No. 137609-24-6

5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine

Cat. No.: B2999555
CAS No.: 137609-24-6
M. Wt: 235.32
InChI Key: KMFIBTJJVASSRH-UHFFFAOYSA-N
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Description

5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine is a heterocyclic compound of significant interest in scientific research, belonging to the class of thiazole and thiadiazole derivatives. These fused ring systems are recognized for their diverse biological activities, making them valuable scaffolds in medicinal chemistry . The compound has demonstrated promising antimicrobial properties , showing activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . Furthermore, its core structure is closely related to compounds that have been rationally designed and synthesized as antimycobacterial agents targeting the SecA2 export pathway in Mycobacterium tuberculosis , a critical virulence factor for the organism . Research also indicates potential for anticancer activity , as analogous thiadiazole-containing compounds have exhibited cytotoxic effects against human hepatocellular carcinoma (HepG-2) and other cancer cell lines in vitro . The mechanism of action for this class of compounds is multifaceted and can include interaction with key enzymatic targets; related molecules have been shown to function as inhibitors for enzymes like urease and dihydrofolate reductase (DHFR), which are crucial for pathogen survival and cell proliferation . The compound can be synthesized via a condensation and cyclization reaction involving an aromatic aldehyde, thioglycolic acid, and thiosemicarbazide, catalyzed by concentrated sulfuric acid . Modern synthetic adaptations employ microwave irradiation , which has been shown to significantly reduce reaction times from hours to minutes while improving product yield and purity . This product is intended for research and development applications in laboratory settings. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S2/c11-10-12-13-8(15-10)6-14-9(13)7-4-2-1-3-5-7/h1-6,9H,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFIBTJJVASSRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2N3C(=CS2)SC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine typically involves the reaction of hydrazonoyl halides with thioamides or thioureas. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in ethanol in the presence of triethylamine . Another approach involves the use of microwave-assisted multi-component reactions under solvent-free conditions, which provides a green and efficient synthesis route .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and reusable catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiazole or thiadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions often involve moderate temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to derivatives with potentially enhanced biological activities .

Scientific Research Applications

Scientific Research Applications

5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine serves as a building block for synthesizing more complex heterocyclic compounds. Its applications span across chemistry, biology, medicine, and industry.

  • Chemistry It serves as a building block for the synthesis of more complex heterocyclic compounds.
  • Biology The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development. Studies indicate that 1,3,4-thiadiazole derivatives possess various pharmacological activities, including antifungal, antibacterial, anti-inflammatory, analgesic, antileishmanial, anticancer, antihepatitis B viral, central nervous system (CNS) depressant, antioxidant, molluscicidal, antidiabetic, diuretic, antihypertensive, anticonvulsant, and antitubercular activities .
  • Medicine Its potential as an anticancer agent has been explored, demonstrating efficacy against breast cancer cell lines.
  • Industry The compound’s unique structure allows it to be used in developing new materials with specific electronic or optical properties.

Synthesis and Derivatives

The synthesis of 5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine typically involves reacting hydrazonoyl halides with thioamides or thioureas. One method includes reacting N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in ethanol in the presence of triethylamine. Alkylation of 2‐amino‐5‐phenyl‐5H‐thiazolo[4,3‐b][1,3,4] thiadiazoles with benzoylchloride and 4‐chlorobenzyl chloride yields thiazolo[4,3‐b][1,3,4]thiadiazole derivatives . Similarly, the transformation of 2‐amino‐5‐phenyl‐5H‐thiazolo[4,3‐b] [1,3,4] thiadiazoles with chloroacetyl chloride yields a chloroacetamide derivative .

Biological Activities

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarities and Differences

Simpler Thiadiazole Derivatives
  • 5-Phenyl-1,3,4-thiadiazol-2-amine (Compound A): This single-ring thiadiazole lacks the fused thiazolo moiety. Synthesized from benzoic acid and thiosemicarbazide, it serves as a precursor for derivatives with moderate antimicrobial activity .
  • 5-(4-tert-Butylphenyl)-1,3,4-thiadiazol-2-amine :
    The bulky tert-butyl group enhances lipophilicity but may sterically hinder interactions with biological targets, unlike Compound 1 ’s phenyl group, which balances lipophilicity and steric accessibility .

Benzothiazole-Containing Analogs
  • 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine :
    This triazole-benzothiazole hybrid shares the benzothiazole motif with Compound 1 but lacks the thiadiazole ring. Its antiproliferative activity highlights the importance of the benzothiazole moiety, though the fused thiadiazole in Compound 1 may enhance electron delocalization and bioactivity .

  • Benzimidazole-Methylamine Bridged Thiadiazoles: These compounds incorporate benzimidazole, a bioisostere of benzothiazole.
Fused Heterocyclic Systems
  • Thiazolo[4,3-b][1,3,4]thiadiazole Derivatives (e.g., Compounds 6, 7): Spirothiazolidinone and spirotriazole derivatives of Compound 1 demonstrate enhanced antimicrobial activity compared to non-fused thiadiazoles. DFT studies confirm their optimized geometry for target interactions .
Antimicrobial Activity
Compound MIC₅₀ (μg/mL) Target Pathogens Notes Reference
Compound 1 Derivatives 2.5–12.5 S. aureus, E. coli Enhanced activity due to fused rings
5-Phenyl-1,3,4-thiadiazoles 25–50 B. subtilis, C. albicans Moderate activity, limited conjugation
Benzothiazole-Spirooxadiazoles 6.25–25 P. aeruginosa Activity linked to benzothiazole motif
Antiproliferative Activity
  • However, benzothiazole analogs (e.g., triazole derivatives) show IC₅₀ values of 1–10 μM against cancer cell lines, suggesting that Compound 1’s fused system could further enhance cytotoxicity .

Physicochemical Properties

Property Compound 1 5-Phenyl-1,3,4-thiadiazol-2-amine Benzothiazole Derivatives
LogP 3.2–3.8 (moderate lipophilicity) 2.5–3.0 2.8–3.5
Aqueous Solubility Low (sparingly soluble) Moderate Low
Planarity High (fused rings) Low Moderate

Key Insight : The fused rings in Compound 1 reduce solubility but improve membrane permeability and target binding via planar conjugation .

Biological Activity

5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine is a heterocyclic compound notable for its diverse biological activities. This article presents a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a unique fused ring structure combining thiazole and thiadiazole moieties. This specific arrangement enhances its biological activity compared to other similar compounds. The IUPAC name for this compound is 5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine, with the molecular formula C10H9N3S2C_{10}H_9N_3S_2 .

Antimicrobial Activity

Research indicates that derivatives of 5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine exhibit significant antimicrobial properties. A study synthesized various derivatives and evaluated their antibacterial activity against both Gram-positive and Gram-negative bacteria using the paper disc diffusion method. The results demonstrated moderate to potent activity against:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa
  • Aspergillus niger (fungal activity)

The Minimum Inhibitory Concentration (MIC) values for these compounds were found to be promising, suggesting potential for development as antimicrobial agents .

Anticancer Activity

The anticancer potential of 5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine has been explored in various studies. For instance:

  • In vitro studies on breast cancer cell lines (MCF-7) showed that derivatives of this compound induced cytotoxic effects with IC50 values ranging from 0.79 to 1.6 μM. The mechanism of action involved apoptosis induction through phosphatidylserine externalization and caspase activation .
  • Another study highlighted the efficacy of synthesized thiadiazole derivatives against human hepatocellular carcinoma (HepG2) cells. These studies employed the MTT assay to quantify cell viability post-treatment .

Case Study 1: Synthesis and Evaluation

A detailed synthesis of 5-phenyl derivatives was conducted where various substituents were introduced to evaluate their biological activities. The synthesized compounds were screened for their antibacterial and antifungal properties. The results indicated that modifications on the aryl substituents significantly influenced their biological efficacy .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been performed to understand the binding interactions between these compounds and target proteins involved in cancer progression. The docking results suggested that certain modifications could enhance binding affinity and selectivity towards cancerous cells .

Comparative Analysis with Similar Compounds

Compound TypeBiological ActivityNotable Findings
1,3,4-Thiadiazole DerivativesAntimicrobial, AnticancerSimilar structural features lead to comparable activities .
Thiazole DerivativesAntibacterial, AntifungalShow significant medicinal properties but less potent than thiadiazoles .

Q & A

Q. What are the common synthetic routes for 5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine?

The synthesis typically involves cyclocondensation and heterocyclic coupling. For example:

  • Cyclization : Reacting hydrazide derivatives with potassium thiocyanate under acidic conditions (e.g., concentrated H₂SO₄) to form the thiadiazole core .
  • Thiazolo-thiadiazole fusion : Subsequent reaction with chloroacetyl chloride and triethylamine in DMF yields the fused thiazolo-thiadiazole scaffold .
  • Aromatic substitution : Introducing the phenyl group via Suzuki coupling or direct alkylation under basic conditions (e.g., NaOH or K₂CO₃) .

Q. How is the compound structurally characterized?

  • X-ray crystallography : Resolves bond lengths, angles, and dihedral angles between fused rings (e.g., 18.2°–30.3° for thiadiazole-pyridine systems) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks at δ 7.40–8.04 ppm confirm aromatic protons; δ 11.05 ppm indicates imine (-N=CH) groups .
    • FTIR : Absorptions at 1598 cm⁻¹ (C=N stretch) and 682 cm⁻¹ (C-S-C vibration) .
    • Mass spectrometry : Molecular ion peaks (e.g., m/z 359 [M+1]⁺) validate the molecular formula .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound’s synthesis?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 6 hours to <1 hour) and improves yields by 15–20% compared to conventional heating .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while ethanol aids in product precipitation .
  • Catalysis : Use of Mn(II) catalysts in thiadiazole formation increases regioselectivity and reduces byproducts .

Q. What methodologies resolve contradictions in reported biological activity data?

  • Dose-response assays : Establish consistent IC₅₀ values across multiple cell lines (e.g., antitumor activity in Med. Chem. Commun. studies) .
  • Computational docking : Correlate structural features (e.g., dihedral angles ) with activity variations. For example, planar conformations enhance binding to fungal cytochrome P450 .
  • Comparative SAR studies : Modifying substituents (e.g., replacing phenyl with pyridyl groups) clarifies activity trends .

Q. How does the compound’s crystal structure influence its physicochemical properties?

  • Hydrogen bonding : N–H···N interactions (2.8–3.1 Å) stabilize the crystal lattice, increasing thermal stability (Tₘ > 250°C) .
  • Lipophilicity : The phenyl group enhances logP values (predicted ~3.5), improving membrane permeability in antimicrobial assays .

Methodological Guidance

  • Contradiction analysis : Use hybrid QSAR/DFT models to reconcile divergent activity data .
  • Scale-up challenges : Recrystallize from acetone/water (2:1) to maintain purity >98% at >10g scale .

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